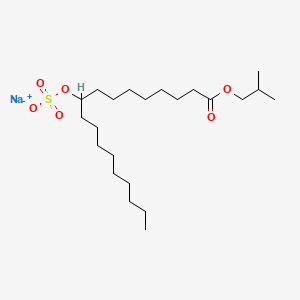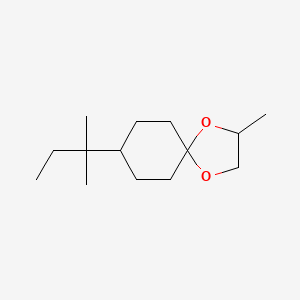
8-(1,1-Dimethylpropyl)-2-methyl-1,4-dioxaspiro(4.5)decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(1,1-Dimetilpropil)-2-metil-1,4-dioxaspiro(4.5)decano es un compuesto químico caracterizado por su estructura espirocíclica única. Este compuesto es parte de una clase de compuestos orgánicos conocidos como espirocetales, que se destacan por su estabilidad y reactividad química diversa. La estructura espirocíclica consta de dos anillos que comparten un solo átomo, lo que confiere propiedades químicas únicas al compuesto.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 8-(1,1-Dimetilpropil)-2-metil-1,4-dioxaspiro(4.5)decano generalmente implica la reacción de cetonas apropiadas con dioles en condiciones ácidas para formar la estructura espirocetal. Un método común implica el uso de 2-metil-1,3-propanodiol y una cetona adecuada en presencia de un catalizador ácido como el ácido p-toluensulfónico. La reacción se lleva a cabo bajo condiciones de reflujo para facilitar la formación del anillo espirocíclico.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto. Además, los métodos industriales pueden incorporar pasos de purificación como la destilación o la recristalización para obtener el compuesto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
8-(1,1-Dimetilpropil)-2-metil-1,4-dioxaspiro(4.5)decano puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio u óxido de cromo para formar las cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción que utilizan agentes como el hidruro de litio y aluminio pueden convertir el compuesto en alcoholes.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el carbono espirocíclico, lo que lleva a la formación de diversos derivados sustituidos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio acuoso bajo condiciones de reflujo.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como metóxido de sodio en metanol.
Principales productos formados
Oxidación: Cetonas o ácidos carboxílicos.
Reducción: Alcoholes.
Sustitución: Espirocetales sustituidos.
Aplicaciones Científicas De Investigación
8-(1,1-Dimetilpropil)-2-metil-1,4-dioxaspiro(4.5)decano tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de compuestos espirocíclicos más complejos.
Biología: Investigado por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible fármaco candidato debido a su estructura y reactividad únicas.
Industria: Utilizado en el desarrollo de nuevos materiales y como precursor en la síntesis de productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 8-(1,1-Dimetilpropil)-2-metil-1,4-dioxaspiro(4.5)decano implica su interacción con objetivos moleculares específicos. La estructura espirocíclica le permite encajar en sitios activos de enzimas o bolsillos de unión de receptores, potencialmente inhibiendo o modulando su actividad. Las vías y los objetivos exactos dependen de la aplicación específica y el sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares
- 8-(1,1-Dimetilpropil)-2-metil-1,2,4-triazaspiro(4.5)decano-3-tiona
- 8-(1,1-Dimetilpropil)-2-(4-metilfenil)-1,2,4-triazaspiro(4.5)decano-3-tiona
Singularidad
8-(1,1-Dimetilpropil)-2-metil-1,4-dioxaspiro(4.5)decano es único debido a su estructura espirocíclica específica, que confiere propiedades químicas y físicas distintas. En comparación con otros compuestos similares, puede exhibir patrones de reactividad y actividades biológicas diferentes, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Número CAS |
93963-33-8 |
|---|---|
Fórmula molecular |
C14H26O2 |
Peso molecular |
226.35 g/mol |
Nombre IUPAC |
3-methyl-8-(2-methylbutan-2-yl)-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C14H26O2/c1-5-13(3,4)12-6-8-14(9-7-12)15-10-11(2)16-14/h11-12H,5-10H2,1-4H3 |
Clave InChI |
NMAGDJUSQTVMCT-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1CCC2(CC1)OCC(O2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


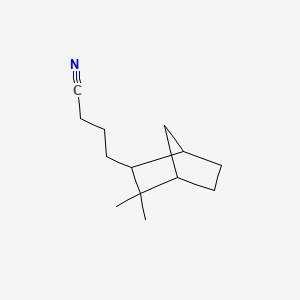
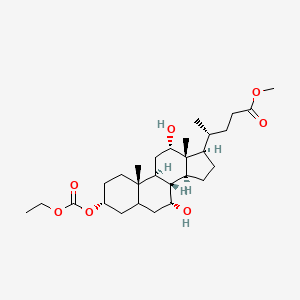
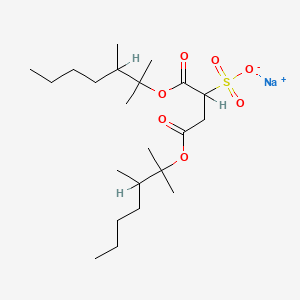
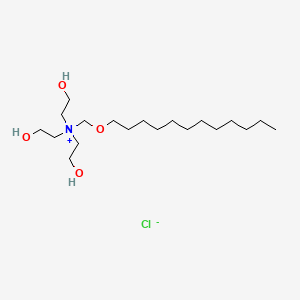

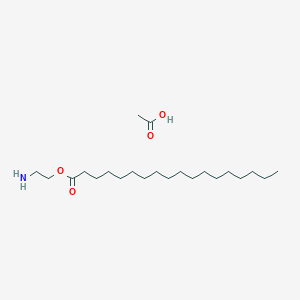
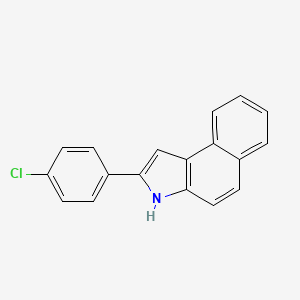
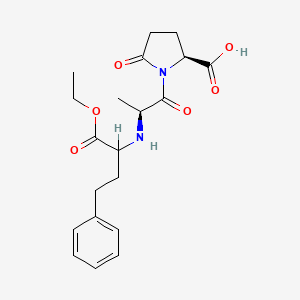

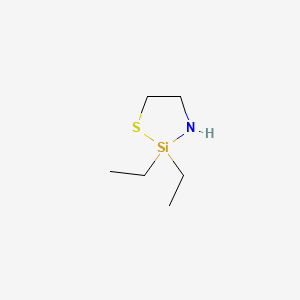


![N-[4-(2-Fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-YL]-N-methylbenzamide](/img/structure/B12679866.png)
